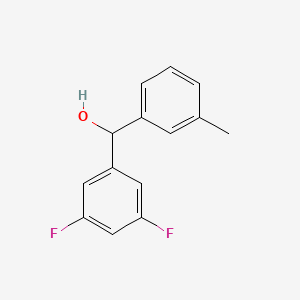

3,5-Difluoro-3'-methylbenzhydrol

Description

The exact mass of the compound this compound is 234.08562133 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLUIFUVAJVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249366 | |

| Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-75-4 | |

| Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-3'-methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-3'-methylbenzhydrol is a fluorinated derivative of benzhydrol. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity. These characteristics make fluorinated compounds, including benzhydrol derivatives, attractive candidates in drug discovery and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, compiled from available scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. Further experimental validation is required for precise quantitative values.

| Property | Data | Source |

| CAS Number | 842140-75-4 | Generic chemical supplier information |

| Molecular Formula | C₁₄H₁₂F₂O | Generic chemical supplier information |

| Molecular Weight | 234.24 g/mol | Generic chemical supplier information |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for benzhydrol synthesis, primarily via the reduction of the corresponding benzophenone or through a Grignard reaction.

General Synthesis Workflow

3,5-Difluoro-3'-methylbenzhydrol: A Technical Overview

CAS Number: 842140-75-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated diarylmethane derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic synthesis and medicinal chemistry to present probable synthetic routes, predicted physicochemical properties, and potential biological activities based on structurally related molecules.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₂F₂O | - |

| Molecular Weight | 234.24 g/mol | - |

| XLogP3 | 3.8 | Prediction of lipophilicity |

| Hydrogen Bond Donors | 1 | The hydroxyl group |

| Hydrogen Bond Acceptors | 3 | The oxygen and two fluorine atoms |

| Rotatable Bond Count | 2 | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary and well-established synthetic strategies for benzhydrol derivatives: the Grignard reaction and the reduction of a corresponding benzophenone.

Method 1: Grignard Reaction (Proposed)

This is a highly probable route involving the nucleophilic addition of a Grignard reagent to an aldehyde.

Reaction:

3,5-Difluorobenzaldehyde + 3-Methylphenylmagnesium bromide → this compound

Detailed Experimental Protocol:

-

Preparation of 3-Methylphenylmagnesium bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

The entire apparatus must be under an inert atmosphere (e.g., dry nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated by gentle warming.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,5-Difluorobenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Method 2: Reduction of 3,5-Difluoro-3'-methylbenzophenone (Alternative)

This method involves the synthesis of the corresponding benzophenone followed by its reduction.

Reaction:

3,5-Difluoro-3'-methylbenzophenone + Reducing Agent → this compound

Detailed Experimental Protocol:

-

Synthesis of 3,5-Difluoro-3'-methylbenzophenone:

-

This intermediate can be synthesized via a Friedel-Crafts acylation of toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

-

Reduction to this compound:

-

Dissolve 3,5-Difluoro-3'-methylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise with stirring.[1][2][3]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess reducing agent, followed by dilute hydrochloric acid to neutralize the mixture.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, the crude product can be purified by recrystallization or column chromatography.

-

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the structural motifs present suggest potential areas of pharmacological interest.

Role of Fluorine in Drug Design: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance various properties.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[4][5]

Activity of Benzhydrol Derivatives: Benzhydrol derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[6][7][8] For instance, some benzhydrol derivatives have been shown to inhibit the growth of multiple myeloma cells by inactivating the NF-κB pathway.[6]

Based on these general principles, it is plausible that this compound could exhibit cytotoxic or modulatory activity in various biological systems. A potential, though hypothetical, mechanism of action could involve the inhibition of a protein kinase signaling pathway, which is a common target for anti-cancer drugs.

Below is a conceptual diagram of a generic kinase signaling pathway that could be a hypothetical target for a molecule like this compound.

Caption: A hypothetical kinase signaling pathway potentially targeted by this compound.

Experimental Workflows

The general workflow for the synthesis and initial biological screening of this compound is outlined below.

Caption: General workflow for the synthesis and screening of this compound.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. While direct experimental data is currently lacking, established synthetic methodologies can be applied for its preparation. The presence of both fluorine and a benzhydrol core suggests that this compound could exhibit interesting biological properties, warranting future studies to elucidate its pharmacological profile. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

- 1. ivypanda.com [ivypanda.com]

- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 3. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 3,5-Difluoro-3'-methylbenzhydrol: Synthesis, Properties, and Potential Applications

Disclaimer: Extensive literature searches did not yield any specific data for the compound 3,5-Difluoro-3'-methylbenzhydrol. Therefore, this guide is a scientifically informed projection based on established chemical principles and data from structurally analogous compounds. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

This compound is a diarylmethanol derivative characterized by a difluorinated phenyl ring and a methylated phenyl ring linked to a central carbinol functional group. While this specific molecule is not documented in the current scientific literature, its structural motifs—fluorinated aromatic rings and the benzhydrol core—are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Diaryl- and triarylmethanes are recognized for their diverse biological activities, serving as antimicrobials, and having applications in cardiovascular and nervous system disorders.[3] This guide provides a comprehensive overview of the plausible synthesis, and potential characteristics and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

Quantitative data for this compound is unavailable. However, based on its structure, the following properties can be anticipated.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₂F₂O | Based on the chemical structure. |

| Molecular Weight | 234.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for benzhydrol derivatives. |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone, dichloromethane); Insoluble in water. | The diaryl structure imparts significant nonpolar character. |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Benzhydrol and its derivatives are typically crystalline solids. |

| Lipophilicity (logP) | Moderately high | The presence of two aromatic rings suggests lipophilicity, which is slightly modulated by the polar hydroxyl group and electronegative fluorine atoms. |

Proposed Synthesis

The synthesis of this compound can be approached through two primary and well-established synthetic routes for diarylmethanols: the Grignard reaction and the reduction of a corresponding benzophenone.

Method 1: Grignard Reaction

This is often the most direct method for creating unsymmetrical benzhydrols.[4][5] The proposed synthesis involves the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with 3,5-difluorobenzaldehyde.

-

Preparation of the Grignard Reagent (3-Methylphenylmagnesium bromide):

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

A solution of 3-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts, the remaining 3-bromotoluene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,5-Difluorobenzaldehyde:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of 3,5-difluorobenzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Method 2: Reduction of 3,5-Difluoro-3'-methylbenzophenone

An alternative route involves the synthesis of the corresponding benzophenone followed by its reduction.[6][7][8]

-

Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Friedel-Crafts Acylation):

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0 °C, add 3,5-difluorobenzoyl chloride.

-

Toluene is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated. The crude ketone is then purified.

-

-

Reduction to this compound:

-

The purified 3,5-difluoro-3'-methylbenzophenone is dissolved in methanol or ethanol.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified as described in Method 1.

-

Potential Biological and Pharmacological Significance

The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated benzhydrol derivatives have been explored as ligands for various biological targets. For example, 4,4'-difluorobenzhydrol carbamates have been synthesized and evaluated as selective M1 muscarinic receptor antagonists.[9] The diarylmethanol scaffold is a common feature in many pharmaceutically active compounds.[3][10]

Given these precedents, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its potential biological activities could span a range of areas, and it would be a candidate for screening in various biological assays to determine its pharmacological profile.

Conclusion

While there is no existing literature on this compound, this technical guide provides a robust framework for its synthesis and potential areas of application based on the well-understood chemistry of its constituent parts. The proposed synthetic routes, utilizing either a Grignard reaction or a benzophenone reduction, are standard and reliable methods for the preparation of such diarylmethanols. The unique substitution pattern of this molecule, featuring both fluorine and methyl groups on the aromatic rings, makes it an intriguing target for further investigation in the fields of medicinal chemistry and drug discovery. The detailed hypothetical protocols and workflow diagrams presented herein offer a solid starting point for any researcher interested in the synthesis and characterization of this novel compound.

References

- 1. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 8. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 9. mdpi.com [mdpi.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

physical characteristics of 3,5-Difluoro-3'-methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-3'-methylbenzhydrol is a fluorinated aromatic alcohol. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Benzhydrol derivatives, in general, are known to exhibit a range of biological activities, making this particular compound a subject of interest for research and development in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical characteristics, a proposed synthetic route, and potential biological activities of this compound based on available data and established chemical principles.

Physical Characteristics

Limited explicit experimental data for the physical characteristics of this compound is available in the public domain. The fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₂O | [1] |

| Molecular Weight | 234.24 g/mol | [1] |

| CAS Number | 842140-75-4 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Protocols

Proposed Synthesis Workflow

A logical and efficient synthesis would involve two primary steps:

-

Friedel-Crafts Acylation: To synthesize the precursor ketone, 3,5-difluoro-3'-methylbenzophenone. This would involve the reaction of 3-methylbenzoyl chloride with 1,3-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Reduction of the Ketone: The resulting 3,5-difluoro-3'-methylbenzophenone can then be reduced to the target alcohol, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Friedel-Crafts Acylation)

-

Materials: 1,3-Difluorobenzene, 3-Methylbenzoyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric acid (concentrated), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add 3-methylbenzoyl chloride.

-

After the addition is complete, add 1,3-difluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5-difluoro-3'-methylbenzophenone.

-

Step 2: Synthesis of this compound (Reduction)

-

Materials: 3,5-Difluoro-3'-methylbenzophenone, Sodium borohydride, Methanol.

-

Procedure:

-

Dissolve 3,5-difluoro-3'-methylbenzophenone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Potential Signaling Pathways and Biological Activities

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the benzhydrol scaffold is a common feature in many biologically active compounds. The introduction of difluoro and methyl substituents can modulate this activity. Based on studies of structurally related compounds, the following potential biological activities can be inferred:

-

Antimicrobial Activity: Benzhydrol and its substituted derivatives have been shown to possess antimicrobial activity against various strains of bacteria and yeasts. The lipophilicity and electronic properties conferred by the fluorine and methyl groups could influence this activity.

-

Anticancer Activity: Some benzhydrol derivatives have demonstrated inhibitory effects on the growth of cancer cells. For example, certain derivatives have been shown to inactivate the NF-κB pathway in multiple myeloma cells. The fluorine substituents in this compound could enhance its potential as an anticancer agent due to increased metabolic stability and altered binding characteristics.

-

Enzyme Inhibition: Fluorinated compounds are often investigated as enzyme inhibitors. The specific substitution pattern of this molecule could make it a candidate for inhibiting various enzymes, and it would be a subject for screening in drug discovery programs.

-

Agrochemical Applications: The 3,5-difluoroaniline substructure, which can be conceptually related to one of the rings, is an important intermediate in the synthesis of some herbicides and other agricultural chemicals.

The following diagram illustrates the logical relationship between the core structure and its potential biological activities based on existing research on related compounds.

Caption: Inferred potential biological activities of this compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal and materials chemistry. While specific physical and biological data are scarce, established synthetic routes can be readily applied for its preparation. The presence of the difluorinated phenyl ring and the methyl-substituted phenyl ring on the benzhydrol core suggests that this molecule may exhibit interesting biological properties, warranting future studies to elucidate its activity and potential applications. Researchers are encouraged to use the proposed synthetic protocols as a starting point for their investigations and to perform comprehensive biological screenings to uncover the therapeutic or industrial potential of this compound.

References

In-Depth Technical Guide: 3,5-Difluoro-3'-methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated organic compound of interest in chemical research and development.

Physicochemical Data Summary

The core quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 234.24 g/mol | [1] |

| Molecular Formula | C₁₄H₁₂F₂O | [1] |

| CAS Number | 842140-75-4 | [1] |

Structural Information

The molecular structure of this compound is foundational to understanding its chemical behavior and potential interactions.

Caption: 2D representation of the chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available in the searched literature. However, general synthetic routes for similar benzhydrol derivatives often involve the Grignard reaction between a substituted benzaldehyde and a phenylmagnesium halide, followed by acidic workup. Purification is typically achieved through column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound or its comprehensive biological activity profile. Further research is required to elucidate its pharmacological and toxicological properties. Researchers investigating novel therapeutic agents may find the unique substitution pattern of this molecule to be of interest for structure-activity relationship (SAR) studies.

References

Potential Research Areas for 3,5-Difluoro-3'-methylbenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-3'-methylbenzhydrol is a fluorinated diarylmethane derivative with a structural scaffold amenable to a variety of therapeutic applications. The strategic incorporation of fluorine atoms and a methyl group on the phenyl rings suggests the potential for enhanced metabolic stability, binding affinity, and target selectivity. This technical guide outlines promising research avenues for this compound, providing a foundation for its exploration in medicinal chemistry and pharmacology. We present a proposed synthetic route, predicted physicochemical properties, and detailed potential research areas based on the known biological activities of structurally related benzhydrol and fluorinated compounds. This document is intended to serve as a comprehensive resource for researchers interested in unlocking the therapeutic potential of this compound.

Molecular Profile

This compound is a small molecule with the chemical formula C₁₄H₁₂F₂O. Its structure features two phenyl rings linked by a hydroxylated methane bridge. One ring is substituted with two fluorine atoms at the 3 and 5 positions, while the other possesses a methyl group at the 3' position.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂F₂O |

| Molecular Weight | 234.24 g/mol |

| CAS Number | 842140-75-4 |

| Appearance | Predicted to be a white to off-white solid |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, Methanol, Ethanol) and sparingly soluble in water. |

| LogP | Predicted to be in the range of 3.0-4.0 |

Synthesis

The most direct synthetic route to this compound is via a Grignard reaction. This involves the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with 3,5-difluorobenzaldehyde.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

3-Bromotoluene (m-bromotoluene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

3,5-Difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent (3-methylphenylmagnesium bromide):

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 3-bromotoluene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle heating or sonication.

-

Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 3-bromotoluene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,5-Difluorobenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Synthesis Workflow Diagram

Caption: Grignard synthesis of this compound.

Potential Research Areas

The structural features of this compound suggest several promising avenues for pharmacological investigation. The presence of fluorine can enhance metabolic stability and binding affinity, while the benzhydrol core is a known pharmacophore in various drug classes.

As an M1 Muscarinic Acetylcholine Receptor Antagonist

Rationale: Structurally similar 4,4'-difluorobenzhydrol carbamates have been identified as selective M1 muscarinic acetylcholine receptor antagonists.[1] The M1 receptor is a validated target for cognitive disorders such as Alzheimer's disease. The 3,5-difluoro substitution pattern in our target molecule may offer a unique binding profile and improved selectivity.

Proposed Research:

-

In Vitro Receptor Binding Assays: Determine the binding affinity and selectivity of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes using radioligand binding assays.

-

Functional Assays: Evaluate the functional activity (antagonism) at the M1 receptor using a cell-based assay that measures a downstream signaling event, such as inositol phosphate accumulation or calcium mobilization.

-

In Vivo Efficacy Studies: In a relevant animal model of cognitive impairment, assess the ability of the compound to improve learning and memory.

Signaling Pathway Diagram: M1 Receptor Antagonism

Caption: Proposed M1 receptor antagonism by the compound.

As an Antibacterial Agent Targeting Leucyl-tRNA Synthetase

Rationale: Benzhydrol-oxaborole derivatives have been discovered as inhibitors of Streptococcus pneumoniae Leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[2] The difluoro- and methyl-substituted phenyl rings of this compound could potentially fit into the active site of LeuRS, disrupting its function. The fluorination of molecules is a known strategy to enhance biological activity.[3]

Proposed Research:

-

Enzymatic Inhibition Assays: Determine the IC₅₀ value of the compound against purified LeuRS from clinically relevant bacteria (e.g., S. pneumoniae, Staphylococcus aureus).

-

Minimum Inhibitory Concentration (MIC) Determination: Assess the in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria using broth microdilution methods.

-

Mechanism of Action Studies: Confirm that the antibacterial activity is due to the inhibition of protein synthesis, for example, by using a radiolabeled amino acid incorporation assay.

Experimental Workflow for Antibacterial Screening

Caption: Workflow for antibacterial screening and development.

As an Antithrombotic Agent

Rationale: Glycosylated derivatives of benzhydrol have been evaluated as potential venous antithrombotic agents.[4][5] While this compound is not a glycoside, its core benzhydrol structure suggests that it could be investigated for effects on coagulation and platelet aggregation. The electronic properties conferred by the fluorine atoms could influence its interaction with relevant biological targets in the coagulation cascade.

Proposed Research:

-

In Vitro Coagulation Assays: Evaluate the effect of the compound on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in human plasma.

-

Platelet Aggregation Assays: Investigate the ability of the compound to inhibit platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin) using light transmission aggregometry.

-

In Vivo Thrombosis Models: If in vitro activity is observed, assess the antithrombotic efficacy in an animal model of venous or arterial thrombosis.

As an Antituberculosis Agent

Rationale: Certain benzhydrol derivatives have shown activity against Mycobacterium tuberculosis.[6] Tuberculosis remains a major global health problem, and new drugs with novel mechanisms of action are urgently needed. The lipophilicity and electronic nature of this compound may facilitate its penetration into the mycobacterial cell wall and interaction with specific targets.

Proposed Research:

-

In Vitro Anti-mycobacterial Activity: Determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using a suitable assay format (e.g., Microplate Alamar Blue Assay).

-

Cytotoxicity Assays: Evaluate the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity index.

-

Target Identification Studies: If significant and selective anti-mycobacterial activity is observed, initiate studies to identify the molecular target within M. tuberculosis.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is straightforward, and its structure suggests a range of possible biological activities. The research areas outlined in this guide provide a solid framework for the systematic investigation of this compound. The strategic placement of fluorine atoms is a well-established principle in medicinal chemistry for enhancing drug-like properties. Therefore, a thorough investigation of this compound is warranted and could lead to the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis | Scientific.Net [scientific.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,5-Difluoro-3'-methylbenzhydrol via a Grignard reaction. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a step-by-step guide for the preparation of this valuable fluorinated benzhydrol derivative. The procedure outlines the formation of the 3-methylphenylmagnesium bromide Grignard reagent and its subsequent reaction with 3,5-difluorobenzaldehyde. Included are details on reaction setup, execution, workup, purification, and characterization of the final product.

Introduction

Substituted benzhydrols are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to protein targets. This compound, also known as (3,5-Difluorophenyl)(m-tolyl)methanol (CAS 842140-75-4), is a useful building block for the synthesis of more complex molecules in drug discovery and other applications. The most straightforward and common method for the synthesis of such diarylmethanols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

Reaction Scheme

The synthesis of this compound is achieved through a two-step, one-pot Grignard reaction as depicted below:

Step 1: Formation of 3-methylphenylmagnesium bromide

m-Bromotoluene + Mg → 3-methylphenylmagnesium bromide

Step 2: Reaction with 3,5-difluorobenzaldehyde

3-methylphenylmagnesium bromide + 3,5-difluorobenzaldehyde → this compound

Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

3-Bromotoluene (m-bromotoluene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3,5-Difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of 3-methylphenylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Bromotoluene | 1.0 eq |

| Magnesium | 1.2 eq |

| 3,5-Difluorobenzaldehyde | 1.0 eq |

| Product | |

| Molecular Formula | C₁₄H₁₂F₂O |

| Molecular Weight | 234.24 g/mol |

| Predicted Analytical Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.30-7.10 (m, 4H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 5.80 (s, 1H, CH-OH), 2.35 (s, 3H, CH₃), 2.10 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.5 (dd, J=248, 12 Hz, 2C), 145.0 (t, J=9 Hz, 1C), 142.0 (s, 1C), 138.5 (s, 1C), 129.0 (s, 1C), 128.5 (s, 1C), 127.0 (s, 1C), 123.5 (s, 1C), 110.0 (dd, J=21, 7 Hz, 2C), 104.0 (t, J=25 Hz, 1C), 76.0 (s, 1C), 21.5 (s, 1C) |

| Melting Point | Not available |

| Yield | |

| Expected Yield | 70-85% (based on analogous reactions) |

Note: The NMR data provided is predicted and should be confirmed by experimental analysis of the synthesized compound.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction can be exothermic, especially during initiation and aldehyde addition. Proper temperature control is crucial.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all operations in a well-ventilated fume hood.

Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-3'-methylbenzhydrol is a novel, unsymmetrically substituted diarylmethanol scaffold. While specific biological data for this compound is not yet publicly available, its structural features—a difluorinated phenyl ring and a methylated phenyl ring—suggest significant potential in medicinal chemistry. The strategic incorporation of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2][3][4][5] Similarly, the "magic methyl" effect, where the addition of a methyl group can significantly improve potency and selectivity, is a well-established concept in drug design.[6]

These application notes provide a prospective analysis of this compound as a valuable building block in drug discovery. We present a detailed protocol for its synthesis, outline potential therapeutic applications based on analogous structures, and provide a template for its biological evaluation.

Potential Applications

The benzhydrol moiety is a key structural feature in a variety of biologically active compounds. Based on the known activities of structurally related fluorinated and methylated benzhydrols, derivatives of this compound are promising candidates for the following therapeutic areas:

-

Antiviral Agents: Benzhydrol derivatives have been reported as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The specific substitution pattern of this compound could lead to novel NNRTIs with improved resistance profiles.

-

Anticancer Agents: The diarylmethanol scaffold is present in several anticancer agents. The fluorine and methyl substituents can enhance binding to target proteins, such as kinases or hormone receptors, and improve metabolic stability, leading to more effective and durable responses.

-

Neuroprotective Agents: Certain benzhydrol derivatives have shown potential in the treatment of neurodegenerative diseases. The lipophilicity imparted by the fluorine and methyl groups may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.

-

Metabolic Disorders: Modulators of metabolic targets sometimes incorporate fluorinated aromatic rings. Derivatives of this compound could be explored as potential treatments for conditions like obesity and type 2 diabetes.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available reagents. The first step is the preparation of a Grignard reagent from 3-bromotoluene, followed by its reaction with 3,5-difluorobenzaldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Bromotoluene

-

3,5-Difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Preparation of the Grignard Reagent (3-Methylphenylmagnesium Bromide):

-

All glassware must be oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

In the dropping funnel, place a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction should start spontaneously, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,5-Difluorobenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

-

Hypothetical Data for Synthesis:

| Parameter | Value |

| Starting Materials | |

| 3-Bromotoluene | 5.00 g |

| Magnesium Turnings | 0.85 g |

| 3,5-Difluorobenzaldehyde | 4.15 g |

| Product | |

| This compound | |

| Theoretical Yield | 6.88 g |

| Actual Yield | 5.50 g |

| Percent Yield | 80% |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | 75-78 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-6.80 (m, 7H), 5.80 (s, 1H), 2.35 (s, 3H), 2.10 (d, 1H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.5 (t, 2F) |

Note: The data presented in this table is hypothetical and serves as a realistic example for a compound of this class.

Synthesis Workflow Diagram:

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Biological Evaluation - General Screening

This protocol provides a general workflow for the initial biological screening of this compound and its derivatives. The specific assays will depend on the therapeutic target of interest.

Materials:

-

This compound (and derivatives)

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Appropriate cell lines for the target of interest (e.g., cancer cell lines, viral-infected cells)

-

Cell culture media and supplements

-

Reagents for the specific bioassay (e.g., MTT, luciferase reporter assay kits, enzyme activity kits)

-

96-well or 384-well microplates

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each test compound in DMSO.

-

Create a dilution series of the compounds in the appropriate cell culture medium.

-

-

Cell Seeding:

-

Seed the cells in microplates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with the diluted compounds at various concentrations.

-

Include appropriate positive and negative controls.

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

-

Assay Performance:

-

Perform the chosen bioassay according to the manufacturer's instructions.

-

Examples:

-

Cytotoxicity/Antiproliferative Assay (MTT): Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Read the absorbance at the appropriate wavelength.

-

Enzyme Inhibition Assay: Lyse the cells (if necessary) and perform the enzyme activity assay using a specific substrate that produces a detectable signal.

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase).

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition or activity relative to the controls.

-

Determine the IC₅₀ or EC₅₀ values by fitting the data to a dose-response curve using appropriate software.

-

Hypothetical Biological Activity Data:

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |

| This compound | Kinase X | Enzyme Inhibition | 15.2 |

| Derivative A | Cancer Cell Line Y | MTT Assay | 8.5 |

| Derivative B | Viral-infected Cell Line Z | Reporter Assay | 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Biological Evaluation Workflow Diagram:

Caption: General workflow for in vitro biological evaluation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a key kinase, "Kinase X," which is implicated in a cancer-related pathway.

Caption: Hypothetical inhibition of a cancer signaling pathway.

While this compound is a yet-unexplored molecule, its structural characteristics make it a highly attractive scaffold for medicinal chemistry research. The provided protocols offer a solid foundation for its synthesis and biological evaluation. Researchers are encouraged to explore the derivatization of this compound to probe its potential in various therapeutic areas. The combination of fluorine and methyl substitutions offers a promising strategy for the development of novel drug candidates with improved pharmacological profiles.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. fluorine-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]

- 5. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 6. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Application Notes and Protocols for the Analytical Characterization of 3,5-Difluoro-3'-methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 3,5-Difluoro-3'-methylbenzhydrol.

Introduction

This compound is a substituted diarylmethanol, a structural motif present in various biologically active compounds. As with any chemical entity intended for research or pharmaceutical development, comprehensive characterization is crucial to confirm its identity, purity, and stability. This document outlines the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—for this purpose.

Analytical Techniques Overview

A logical workflow for the characterization of a newly synthesized batch of this compound is essential. The following diagram illustrates a typical experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Expected ¹H NMR Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |

| -OH | ~2.0-4.0 | broad singlet | - | 1H |

| Ar-H (methyl-substituted ring) | ~7.1-7.3 | multiplet | - | 4H |

| Ar-H (difluoro-substituted ring) | ~6.7-7.0 | multiplet | - | 3H |

| -CH(OH)- | ~5.8 | singlet | - | 1H |

| -CH₃ | ~2.3 | singlet | - | 3H |

Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-F | ~160-165 (doublet, ¹JCF) |

| Aromatic C-H | ~110-145 |

| Aromatic C (quaternary) | ~130-145 |

| -CH(OH)- | ~75 |

| -CH₃ | ~21 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width appropriate for fluorine NMR.

-

Use a proton-decoupled pulse sequence to simplify the spectra.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the solvent residual peak or TMS.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H₂O+H]⁺ |

| Predicted m/z | 235.09 | 257.07 | 217.08 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion peak and any significant adducts or fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for quantification. A reverse-phase method is typically suitable for benzhydrol derivatives.[1]

HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any impurities.

-

Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1050-1200 |

| C-F stretch | 1100-1350 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Relationships of Analytical Techniques

The following diagram illustrates how the information from each analytical technique contributes to the overall characterization of the molecule.

References

Application Note: Mass Spectrometry of 3,5-Difluoro-3'-methylbenzhydrol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a theoretical framework for the analysis of 3,5-Difluoro-3'-methylbenzhydrol using mass spectrometry. Due to the absence of publicly available experimental data for this specific compound, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of related benzhydrol and fluorinated aromatic compounds. A generalized protocol for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is also provided as a starting point for method development.

Introduction

This compound is a fluorinated diarylmethanol derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methyl substitutions on the benzhydrol scaffold. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This document outlines the expected mass spectrometric behavior of this compound and provides a foundational protocol for its analysis.

Predicted Fragmentation Pathway

The structure of this compound suggests a fragmentation pattern dominated by the cleavage of the benzylic C-C and C-O bonds. The initial ionization, likely through electrospray ionization (ESI) in the positive ion mode, would result in the formation of a protonated molecule [M+H]⁺ or, through the loss of a water molecule, the [M-H₂O+H]⁺ carbocation.

The primary fragmentation events are expected to be:

-

Loss of Water: Dehydration of the protonated molecule to form a stable diarylmethyl carbocation.

-

Benzylic Cleavage: Fragmentation of the bond between the two aromatic rings and the carbinol carbon, leading to the formation of fluorinated and methylated benzyl cations.

Quantitative Data (Theoretical)

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound (Exact Mass: 234.09 g/mol ) in positive ion mode.

| Ion Description | Predicted m/z | Chemical Formula | Notes |

| Protonated Molecule | 235.0976 | [C₁₄H₁₃F₂O]⁺ | [M+H]⁺ |

| Dehydrated Ion | 217.0871 | [C₁₄H₁₁F₂]⁺ | [M-H₂O+H]⁺. Expected to be a prominent ion. |

| 3,5-Difluorobenzyl Cation | 129.0248 | [C₇H₅F₂]⁺ | Formed by cleavage of the C-C bond. |

| 3-Methylbenzyl Cation | 105.0699 | [C₈H₉]⁺ | Formed by cleavage of the C-C bond. |

Experimental Protocols

This section provides a general protocol for the analysis of this compound by LC-MS. Optimization of these parameters will be necessary for specific instrumentation and research goals.

A. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Sample Matrix: For samples in a biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary.

B. Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (m/z 50-500) and Tandem MS (MS/MS) of the predicted parent ion (m/z 235.10).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/Hr.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the theoretical fragmentation pathway of this compound.

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Conclusion

This application note provides a theoretical guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the generalized LC-MS protocol offer a robust starting point for researchers in method development for the identification, characterization, and quantification of this compound and its analogs. Experimental verification is required to confirm these theoretical pathways.

Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Nav1.7 Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-3'-methylbenzhydrol is a novel aromatic compound with potential therapeutic applications. Preliminary structural analysis suggests its potential as a modulator of voltage-gated sodium channels (Nav), which are critical in the pathophysiology of pain, epilepsy, and cardiac arrhythmias.[1] This document provides detailed application notes and protocols for developing assays to characterize the activity of this compound, with a specific focus on the Nav1.7 sodium channel, a key target in pain research.[2]

The following protocols describe two complementary methods for assessing the inhibitory activity of this compound: a high-throughput fluorescence-based assay suitable for initial screening, and a lower-throughput, high-content automated patch clamp electrophysiology assay for detailed mechanistic studies.[3][4]

Signaling Pathway: Voltage-Gated Sodium Channel (Nav1.7)

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells.[5] They exist in three primary conformational states: resting, open (activated), and inactivated.[1] The Nav1.7 channel, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception.[2]

Caption: Conformational states of the Nav1.7 channel during an action potential.

High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

This assay provides a robust method for rapidly screening compound libraries for Nav1.7 inhibitors. It utilizes a fluorescent imaging plate reader (FLIPR) and a membrane potential-sensitive dye to detect changes in cell membrane potential following channel activation.[3][6]

Experimental Workflow

Caption: Workflow for the fluorescence-based Nav1.7 screening assay.

Protocol: FLIPR Membrane Potential Assay

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.

-

Seed cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.

-

Incubate plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in an appropriate assay buffer to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

-

Prepare control compounds (e.g., Tetrodotoxin as a positive control) in the same manner.

3. Dye Loading:

-

Prepare the membrane potential-sensitive dye solution according to the manufacturer’s instructions.

-

Remove cell culture medium from the plates and add the dye solution to each well.

-

Incubate the plates at 37°C for 60 minutes, protected from light.

4. Compound Addition and Incubation:

-

Add the diluted this compound and control compounds to the appropriate wells.

-

Incubate at room temperature for 20 minutes.

5. Channel Activation and Fluorescence Reading:

-

Prepare a solution of a Nav1.7 activator, such as veratridine, in the assay buffer.

-

Place the cell plate and the activator plate into the FLIPR instrument.

-

Initiate the reading protocol: establish a baseline fluorescence for a few seconds, then add the activator and continue recording the fluorescence signal for 2-3 minutes. Sodium influx through open Nav1.7 channels will cause membrane depolarization, leading to a change in fluorescence.[6]

6. Data Analysis:

-

Determine the maximum fluorescence change for each well.

-

Normalize the data to the positive (no inhibitor) and negative (channel blocker) controls.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data

| Compound | IC50 (µM) |

| This compound | 2.5 ± 0.4 |

| Tetrodotoxin (TTX) | 0.02 ± 0.005 |

| Veratridine (Activator) | N/A (EC50 = 5 µM) |

Secondary Assay: Automated Patch Clamp Electrophysiology

To confirm the activity and elucidate the mechanism of action of this compound, an automated patch clamp assay is recommended. This technique provides direct measurement of ion channel currents with high fidelity and is considered the gold standard for ion channel research.[3][4]

Experimental Workflow

Caption: Workflow for the automated patch clamp Nav1.7 assay.

Protocol: Automated Whole-Cell Patch Clamp

1. Cell Preparation:

-

Harvest HEK293-Nav1.7 cells and prepare a single-cell suspension in the appropriate extracellular solution at a concentration recommended by the automated patch clamp system manufacturer.

2. System Setup:

-

Prime the fluidics of the automated patch clamp system (e.g., SyncroPatch 768PE or Patchliner).[4][7]

-

Load the prepared cell suspension, intracellular solution, extracellular solution, and compound plates onto the system.

3. Electrophysiological Recording:

-

Initiate the automated experimental run. The system will perform cell capture, sealing (to form a gigaseal), and whole-cell break-in.

-